N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide
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Overview
Description
N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles This compound contains a 1,2,4-triazole substituted by a phenyl group, which is further modified with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide can be achieved through a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This reaction is typically carried out under metal-free conditions, providing a straightforward route to the desired compound in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the multi-component reaction mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethylacetamide .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: Another phenyl-1,2,4-triazole compound with similar structural features.
3-(Trifluoromethyl)phenylhydrazine: A related compound used in similar synthetic applications.
Uniqueness
N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is unique due to its specific combination of a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and a hydrazine-1,2-dicarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H19F3N4S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H19F3N4S2/c16-15(17,18)10-5-4-8-12(9-10)20-14(24)22-21-13(23)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,19,21,23)(H2,20,22,24) |
InChI Key |
CBTUDNMBZQDHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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